1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
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Overview
Description
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an indole core, a methylbenzyl group, and an imidothiocarbamate moiety, all of which contribute to its distinct chemical behavior.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 2-aminothiazole derivatives, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Based on the structure of the compound and the known reactivity of similar compounds, it can be inferred that the compound might interact with its targets through a mechanism involving electrophilic substitution at the benzylic position .
Biochemical Pathways
It is known that indole derivatives, which this compound is a part of, have diverse biological activities and have been found to affect a wide range of biochemical pathways .
Result of Action
It is known that indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the methylbenzyl group through Friedel-Crafts alkylation. The imidothiocarbamate moiety is then introduced via a nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide can be compared with other indole derivatives and imidothiocarbamate compounds. Similar compounds include:
- N-(2-methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine hydroiodide
- Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings
These compounds share structural similarities but differ in their specific functional groups and chemical behavior, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.HI/c1-12-6-2-3-7-13(12)10-20-11-16(21-17(18)19)14-8-4-5-9-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCHQHVHAHUSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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